molecular formula C10H13N3O B8705595 3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol

Cat. No. B8705595
M. Wt: 191.23 g/mol
InChI Key: CWHKBPJZDDJYRX-UHFFFAOYSA-N
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Patent
US05834501

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 3.40 g of 2-(3-hydroxy-propyl)-3H-imidazo[5,4-b]pyridine (prepared as described in Preparation 33), 0.81 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 1.2 ml of methyl iodide and 100 ml of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatograpy through silica gel, using a 10:1 by volume mixture of ethyl acetate and methanol as the eluent. The product was crystallized by trituration with ethyl acetate, to give 3.10 g of the title compound, melting at >300° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[NH:6][C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][N:8]=2.[H-].[Na+].[CH3:16]I>CN(C)C=O>[OH:1][CH2:2][CH2:3][CH2:4][C:5]1[N:6]([CH3:16])[C:7]2[C:12]([N:13]=1)=[CH:11][CH:10]=[CH:9][N:8]=2 |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
OCCCC=1NC2=NC=CC=C2N1
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
OCCCC=1N(C2=NC=CC=C2N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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